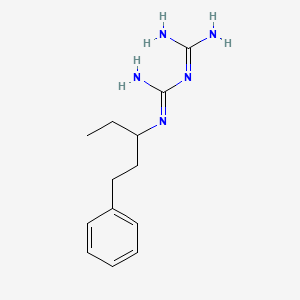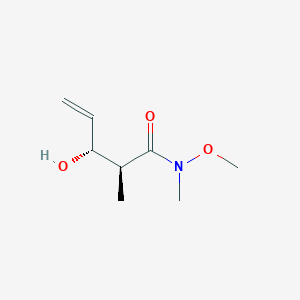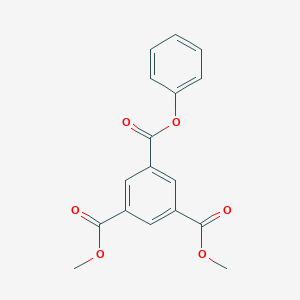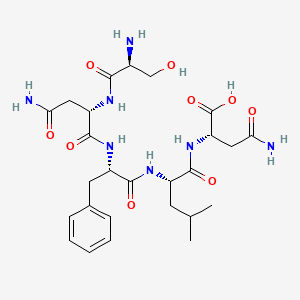
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is a peptide compound composed of the amino acids L-asparagine, L-serine, L-asparagine, L-phenylalanine, and L-leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, L-phenylalanine, and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the phenylalanine residue.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Industry: Used in the food industry to reduce acrylamide formation during food processing.
Mecanismo De Acción
The mechanism of action of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit the synthesis of proteins essential for cancer cell survival by depleting the amino acid L-asparagine . This leads to the inhibition of protein biosynthesis and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
L-Glutaminase: An enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia.
Uniqueness
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Unlike L-asparaginase, which is an enzyme, this peptide functions as a substrate or inhibitor in various biochemical pathways.
Propiedades
Número CAS |
574750-10-0 |
|---|---|
Fórmula molecular |
C26H39N7O9 |
Peso molecular |
593.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N7O9/c1-13(2)8-16(23(38)33-19(26(41)42)11-21(29)36)31-24(39)17(9-14-6-4-3-5-7-14)32-25(40)18(10-20(28)35)30-22(37)15(27)12-34/h3-7,13,15-19,34H,8-12,27H2,1-2H3,(H2,28,35)(H2,29,36)(H,30,37)(H,31,39)(H,32,40)(H,33,38)(H,41,42)/t15-,16-,17-,18-,19-/m0/s1 |
Clave InChI |
QICWCZFXMAFXSA-VMXHOPILSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


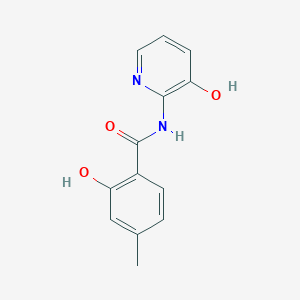
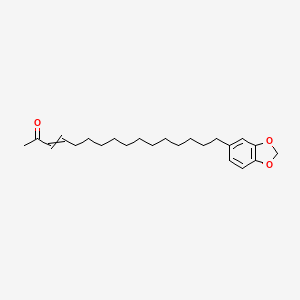
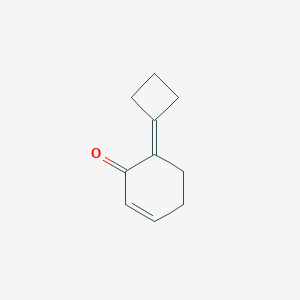

![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
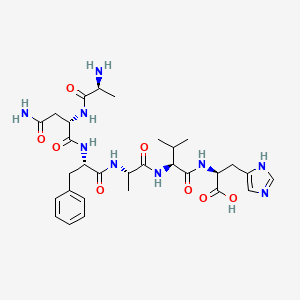
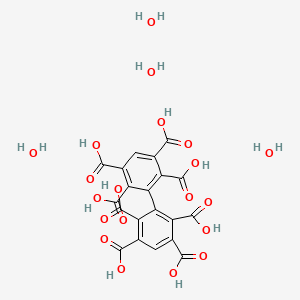
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
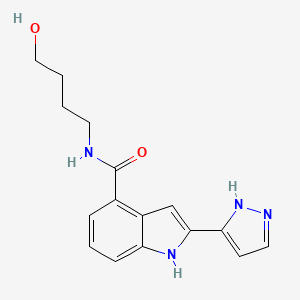
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
